molecular formula C19H32O2 B14466645 4-(Butoxymethyl)-2,6-DI-tert-butylphenol CAS No. 66087-03-4

4-(Butoxymethyl)-2,6-DI-tert-butylphenol

Cat. No.: B14466645
CAS No.: 66087-03-4
M. Wt: 292.5 g/mol
InChI Key: SYAHQCFULGOTNZ-UHFFFAOYSA-N
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Description

4-(Butoxymethyl)-2,6-Di-tert-butylphenol is a synthetic phenolic antioxidant (SPA) intended for research and development purposes. This compound is part of the tert-butyl phenolic antioxidants (TBP-AOs) class, which are widely utilized to inhibit oxidative degradation in various materials . Researchers value these compounds for their ability to donate a hydrogen atom from the phenolic hydroxyl group, effectively neutralizing free radicals and interrupting autoxidation chain reactions, thereby preserving material integrity and extending shelf life . The tert-butyl groups attached to the phenol ring provide significant steric hindrance, which stabilizes the molecule and enhances its effectiveness as a radical-trapping agent . Potential research applications for this antioxidant may include its use as a stabilizer in hydrocarbon-based products such as fuels, lubricants, plastics, and polymers, where it could help prevent gum formation and maintain performance under oxidative stress . Its research value also extends to serving as a chemical intermediate for synthesizing more complex antioxidant molecules or as a reference standard in analytical chemistry. As with many TBP-AOs, the specific properties, efficacy, and optimal application areas for this compound are subjects for further scientific investigation. This product is strictly for research use only and is not intended for diagnostic, therapeutic, or any personal use.

Properties

CAS No.

66087-03-4

Molecular Formula

C19H32O2

Molecular Weight

292.5 g/mol

IUPAC Name

4-(butoxymethyl)-2,6-ditert-butylphenol

InChI

InChI=1S/C19H32O2/c1-8-9-10-21-13-14-11-15(18(2,3)4)17(20)16(12-14)19(5,6)7/h11-12,20H,8-10,13H2,1-7H3

InChI Key

SYAHQCFULGOTNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCOCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Butoxymethyl)-2,6-DI-tert-butylphenol typically involves the alkylation of 2,6-DI-tert-butylphenol with butoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials. The product is then purified through recrystallization or distillation to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as phase transfer catalysts can enhance the reaction rate and selectivity. The final product is typically obtained through a series of purification steps, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-(Butoxymethyl)-2,6-DI-tert-butylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced to form corresponding alcohols using reducing agents like sodium borohydride.

    Substitution: The butoxymethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-(Butoxymethyl)-2,6-DI-tert-butylphenol has a wide range of applications in scientific research:

    Chemistry: Used as a stabilizer in polymer chemistry to prevent oxidative degradation of polymers.

    Biology: Investigated for its antioxidant properties and potential use in protecting biological tissues from oxidative stress.

    Medicine: Explored for its potential therapeutic effects in preventing oxidative damage in various diseases.

    Industry: Utilized as an additive in lubricants and fuels to enhance stability and performance.

Mechanism of Action

The mechanism of action of 4-(Butoxymethyl)-2,6-DI-tert-butylphenol primarily involves its antioxidant properties. The phenolic group can donate hydrogen atoms to free radicals, neutralizing them and preventing oxidative damage. The tert-butyl groups provide steric hindrance, enhancing the stability of the compound and preventing its oxidation. The butoxymethyl group further contributes to the compound’s lipophilicity, allowing it to interact with lipid membranes and protect them from oxidative stress.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Position 4) Molecular Formula BDFE (kcal/mol) Key Applications
This compound Butoxymethyl C₁₉H₃₂O₂ ~72 (estimated) Polymer stabilizers, lubricants
BHT (2,6-di-tert-butyl-4-methylphenol) Methyl C₁₅H₂₄O 78.2 Food preservatives, plastics
4-sec-Butyl-2,6-di-tert-butylphenol sec-Butyl C₁₈H₃₀O N/A Industrial antioxidants
4-Bromo-2,6-di-tert-butylphenol Bromo C₁₄H₂₁BrO <70 Synthetic intermediates
4-(Dimethylaminomethyl)-2,6-di-tert-butylphenol Dimethylaminomethyl C₁₇H₂₉NO N/A High-temperature lubricants

Key Observations:

BDFE and Antioxidant Activity: BDFE (Bond Dissociation Free Energy) reflects the energy required to cleave the O-H bond, a critical factor in radical scavenging. BHT exhibits a higher BDFE (78.2 kcal/mol) due to the electron-donating methyl group, whereas the butoxymethyl derivative’s BDFE is estimated to be lower (~72 kcal/mol) due to the electron-withdrawing ether oxygen . Brominated derivatives (e.g., 4-Bromo-2,6-di-tert-butylphenol) show reduced antioxidant activity due to the electron-withdrawing nature of bromine, weakening the O-H bond .

Steric Effects :

  • All compounds feature ortho tert-butyl groups, providing steric protection to the hydroxyl group. However, the 4-substituent’s bulkiness (e.g., butoxymethyl vs. methyl) influences molecular packing and compatibility with polymer matrices .

Solubility and Lipophilicity: The butoxymethyl group enhances lipophilicity compared to BHT’s methyl group, making this compound more effective in non-polar environments like polyethylene or engine oils . In contrast, 4-(Dimethylaminomethyl)-2,6-di-tert-butylphenol’s polar amino group improves solubility in polar lubricants but may reduce thermal stability .

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